molecular formula C8H6N2S B1300822 quinazoline-4-thiol CAS No. 3337-86-8

quinazoline-4-thiol

Cat. No.: B1300822
CAS No.: 3337-86-8
M. Wt: 162.21 g/mol
InChI Key: TWWNPUZQYVWXJY-UHFFFAOYSA-N
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Description

quinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline-4-thiol typically involves the cyclization of 2-aminobenzamide derivatives with thiol-containing reagents. One common method is the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by cyclization to form the quinazoline ring. Another approach involves the use of isatoic anhydride and thiourea, which undergoes cyclization under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

quinazoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted quinazoline derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit histone deacetylase 6 (HDAC6), leading to the accumulation of acetylated proteins and subsequent cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with various biological targets makes it a versatile molecule for drug development.

Properties

IUPAC Name

1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNPUZQYVWXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186993
Record name 4-Quinazolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3337-86-8
Record name 4(3H)-Quinazolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3337-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinethiol
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Record name 4-Quinazolinethiol
Source DTP/NCI
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Record name 4-Quinazolinethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazoline-4-thiol
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Synthesis routes and methods

Procedure details

In the next step the carbonyl function of the 1H-quinazolin-4-one derivative, or the 1H-pyrimidin-4-one derivative with a condensed 5-membered heterocyclic ring structure is reacted further e.g. with phosphorous pentasulfide or Lawesson's reagent to yield the 1H-quinazolin-4-thion derivatives, or the 1H-pyrimidin-4-thion one derivatives with a condensed 5-membered heterocyclic ring structure.
[Compound]
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pentasulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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